molecular formula C15H17FN4O B1387375 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1171739-24-4

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine

Cat. No. B1387375
M. Wt: 288.32 g/mol
InChI Key: HSHJYOKISATHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific structural information for “4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine” is not provided in the sources .


Chemical Reactions Analysis

The chemical reactions involving “4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine” are not explicitly mentioned in the sources .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The compound “4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine” are not specified in the sources .

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-21-14-3-2-11(16)8-12(14)13-9-15(19-10-18-13)20-6-4-17-5-7-20/h2-3,8-10,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJYOKISATHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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